molecular formula C15H20N6O2 B6417591 3,9-dimethyl-7-prop-2-enyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919025-73-3

3,9-dimethyl-7-prop-2-enyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B6417591
CAS No.: 919025-73-3
M. Wt: 316.36 g/mol
InChI Key: GXYWXCKJPKBCBE-UHFFFAOYSA-N
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Description

3,9-dimethyl-7-prop-2-enyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound belonging to the purine and triazine families. This compound is characterized by its unique structure, which includes multiple methyl, propyl, and prop-2-enyl groups attached to a purino-triazine core. It is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethyl-7-prop-2-enyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and triazine precursors, followed by the introduction of the methyl, propyl, and prop-2-enyl groups through alkylation reactions. Common reagents used in these steps include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and precise control of reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

3,9-dimethyl-7-prop-2-enyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or propyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

3,9-dimethyl-7-prop-2-enyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,9-dimethyl-7-prop-2-enyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,9-dimethyl-7-prop-2-enyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3,9-dimethyl-7-prop-2-enyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-5-7-19-13(22)11-12(18(4)15(19)23)16-14-20(11)9-10(3)17-21(14)8-6-2/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYWXCKJPKBCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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